3-[2-(1-Piperidyl)ethyl]aniline
Description
3-[2-(1-Piperidyl)ethyl]aniline is an aromatic amine derivative featuring a piperidine ring connected via an ethyl linker to the meta position (3-position) of an aniline group. Its molecular formula is C₁₃H₁₉N₂ (inferred from analogs like 4-[2-(1-piperidinyl)ethyl]aniline ), with a molecular weight of approximately 203.31 g/mol. The piperidine moiety introduces basicity (pKa ~10–11), while the aniline group contributes reactivity in electrophilic substitution and hydrogen bonding.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-(2-piperidin-1-ylethyl)aniline |
InChI |
InChI=1S/C13H20N2/c14-13-6-4-5-12(11-13)7-10-15-8-2-1-3-9-15/h4-6,11H,1-3,7-10,14H2 |
InChI Key |
AEFCUBQBTTVKDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Piperidyl)ethyl]aniline typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Piperidyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[2-(1-Piperidyl)ethyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs targeting the central nervous system.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[2-(1-Piperidyl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Positional Isomers: 4-[2-(1-Piperidinyl)ethyl]aniline
- Structure : The para-substituted isomer (4-position) shares the same molecular formula (C₁₃H₁₉N₂ ) but differs in substitution geometry.
- Boiling point and solubility data are unavailable, but the para isomer is predicted to have a higher dipole moment due to symmetry differences .
- Safety : Classified as an irritant (Risk Code 36), requiring eye protection during handling .
Heterocyclic Variants: 3-[2-(2-Pyridinyl)ethyl]aniline
- Structure : Replaces piperidine with pyridine (C₁₃H₁₄N₂ , MW: 198.27) .
- Properties :
- Pyridine’s aromaticity reduces basicity (pKa ~5 vs. piperidine’s ~11), altering protonation states under physiological conditions.
- Lower molecular weight and planar structure may improve solubility in polar solvents.
- Applications : Pyridine derivatives are common in ligand design for metal coordination or kinase inhibition .
Halogenated Derivatives: 3-Chloro-2-(1-piperidinyl)aniline
- Structure : Chlorine at the 2-position adjacent to the piperidine-ethyl group (C₁₂H₁₆ClN₂ , MW: 188.27) .
- Properties :
- Electron-withdrawing chlorine decreases the aniline NH₂’s basicity (predicted pKa ~8–9).
- Enhanced lipophilicity (logP ~2.5) may improve blood-brain barrier penetration.
- Safety: No specific hazard data, but chloroaromatics often require careful toxicity screening .
Sulfur-Containing Analogs: 2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}aniline
Complex Derivatives: N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline
- Structure : Features trifluoromethyl groups at 3,5-positions (C₁₆H₁₈F₆N₂ , MW: 352.33) .
- Properties :
- Trifluoromethyl groups drastically increase lipophilicity (logP ~4.5) and metabolic stability.
- Electron-withdrawing effects reduce aniline’s nucleophilicity, affecting reactivity in coupling reactions.
- Applications : Fluorinated analogs are prevalent in agrochemicals and CNS drug candidates .
Data Tables
Table 1: Structural and Physicochemical Comparison
Notes
- Synthetic Challenges : Introducing substituents like trifluoromethyl or sulfanyl groups requires specialized reagents (e.g., trifluoromethylating agents or thiol-ene reactions) .
- Biological Relevance : Piperidine-ethyl-aniline scaffolds are explored in dopamine receptor modulation, while pyridine variants target nicotinic acetylcholine receptors .
- Data Gaps: Limited experimental data (e.g., melting points, exact pKa) for this compound necessitate extrapolation from analogs.
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